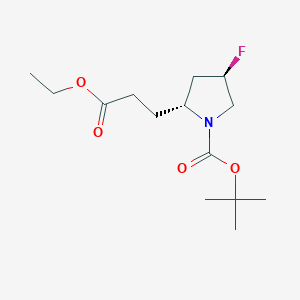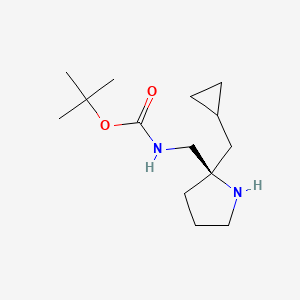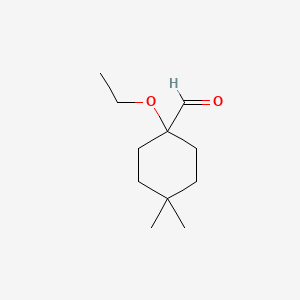
1-(3-Bromo-5-fluoro-2-hydroxyphenyl)-3-methylbutan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Bromo-5-fluoro-2-hydroxyphenyl)-3-methylbutan-1-one is an organic compound with a complex structure that includes bromine, fluorine, and hydroxyl functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromo-5-fluoro-2-hydroxyphenyl)-3-methylbutan-1-one typically involves the bromination and fluorination of a hydroxyphenyl precursor. The reaction conditions often require specific temperatures and pH levels to ensure the correct substitution of bromine and fluorine atoms on the phenyl ring. For example, the aqueous extract can be cooled to 10-15°C and adjusted to pH 6.8-7.2 with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process might include steps such as filtration, washing with solvents like petroleum ether, and drying under vacuum conditions .
Analyse Chemischer Reaktionen
Types of Reactions
1-(3-Bromo-5-fluoro-2-hydroxyphenyl)-3-methylbutan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The bromine and fluorine atoms can be reduced under specific conditions.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but often involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones, while substitution reactions could produce a variety of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
1-(3-Bromo-5-fluoro-2-hydroxyphenyl)-3-methylbutan-1-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(3-Bromo-5-fluoro-2-hydroxyphenyl)-3-methylbutan-1-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can interact with enzymes, receptors, and other biomolecules. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(3-Bromo-5-fluoro-2-hydroxyphenyl)ethanone: Similar structure but with an ethanone group instead of a butanone group.
1-(3-Bromo-5-fluoro-2-hydroxyphenyl)butan-1-one: Similar structure but with a different alkyl chain length.
Uniqueness
1-(3-Bromo-5-fluoro-2-hydroxyphenyl)-3-methylbutan-1-one is unique due to its specific combination of bromine, fluorine, and hydroxyl groups, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C11H12BrFO2 |
|---|---|
Molekulargewicht |
275.11 g/mol |
IUPAC-Name |
1-(3-bromo-5-fluoro-2-hydroxyphenyl)-3-methylbutan-1-one |
InChI |
InChI=1S/C11H12BrFO2/c1-6(2)3-10(14)8-4-7(13)5-9(12)11(8)15/h4-6,15H,3H2,1-2H3 |
InChI-Schlüssel |
YPZGHXZQFXXHSZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC(=O)C1=C(C(=CC(=C1)F)Br)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


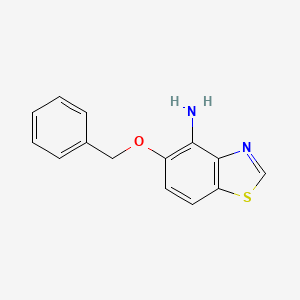

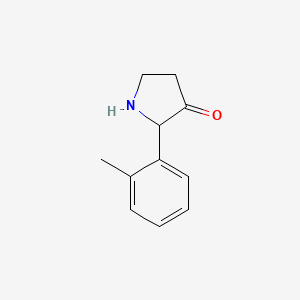

![2-Bromo-6-{[(3-hydroxybutyl)amino]methyl}phenol](/img/structure/B13319937.png)

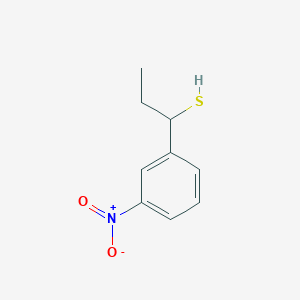
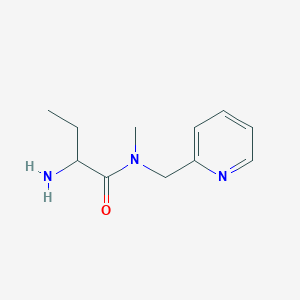
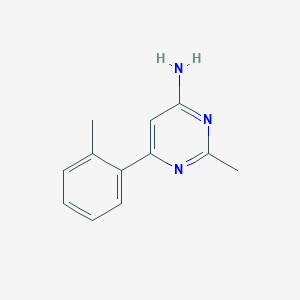
![5-Methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B13319965.png)
